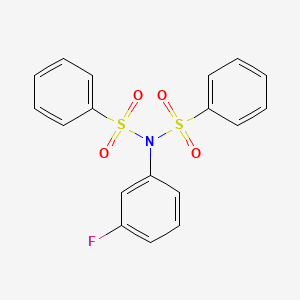![molecular formula C10H12ClN5O B13371596 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol CAS No. 1459280-13-7](/img/structure/B13371596.png)
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a 4-chlorobenzylamino group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol typically involves the reaction of 4-chlorobenzylamine with a tetrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetaldehyde or 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}acetic acid.
Reduction: Conversion to 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanolamine.
Substitution: Formation of 2-{5-[(4-azidobenzyl)amino]-2H-tetrazol-2-yl}ethanol or 2-{5-[(4-mercaptobenzyl)amino]-2H-tetrazol-2-yl}ethanol.
Aplicaciones Científicas De Investigación
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{5-[(4-chlorophenyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-bromobenzyl)amino]-2H-tetrazol-2-yl}ethanol
- 2-{5-[(4-methylbenzyl)amino]-2H-tetrazol-2-yl}ethanol
Uniqueness
2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol is unique due to the presence of the 4-chlorobenzyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
1459280-13-7 |
|---|---|
Fórmula molecular |
C10H12ClN5O |
Peso molecular |
253.69 g/mol |
Nombre IUPAC |
2-[5-[(4-chlorophenyl)methylamino]tetrazol-2-yl]ethanol |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-12-10-13-15-16(14-10)5-6-17/h1-4,17H,5-7H2,(H,12,14) |
Clave InChI |
XSNTUNOUBUGDHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=NN(N=N2)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)

![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)

![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)

![4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
